molecular formula C16H12INO2S B11113550 (4-Iodophenyl)(2-naphthylsulfonyl)amine

(4-Iodophenyl)(2-naphthylsulfonyl)amine

Cat. No.: B11113550
M. Wt: 409.2 g/mol
InChI Key: LDCISOXMVRSGSO-UHFFFAOYSA-N
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Description

(4-Iodophenyl)(2-naphthylsulfonyl)amine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring and a naphthylsulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)(2-naphthylsulfonyl)amine typically involves the reaction of 4-iodoaniline with 2-naphthalenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)(2-naphthylsulfonyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while acylation can produce sulfonamide derivatives.

Mechanism of Action

The mechanism of action of (4-Iodophenyl)(2-naphthylsulfonyl)amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structural features, such as the iodine atom and sulfonyl group, play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodophenyl)(2-naphthylsulfonyl)amine is unique due to the combination of the iodine-substituted phenyl ring and the naphthylsulfonyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12INO2S

Molecular Weight

409.2 g/mol

IUPAC Name

N-(4-iodophenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C16H12INO2S/c17-14-6-8-15(9-7-14)18-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,18H

InChI Key

LDCISOXMVRSGSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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